molecular formula C6H5BrFNO B1529055 4-Bromo-3-fluoro-5-methoxypyridine CAS No. 1256825-73-6

4-Bromo-3-fluoro-5-methoxypyridine

Cat. No. B1529055
M. Wt: 206.01 g/mol
InChI Key: LEFHWIXMVFNOPL-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-5-methoxypyridine is a colorless to pale-yellow liquid or solid . It is an organic compound with the molecular formula C6H5BrFNO .


Synthesis Analysis

The synthesis of 4-Bromo-3-fluoro-5-methoxypyridine involves custom synthesis solutions, impurity profiling and characterization, peptide synthesis services, structural analysis services, chiral compound synthesis, fluorescent labeling and probes, bioconjugation and linker chemistry, high-throughput screening and assays .


Molecular Structure Analysis

The molecular structure of 4-Bromo-3-fluoro-5-methoxypyridine exhibits unique properties that contribute to advancements in various fields such as pharmaceuticals, agrochemicals, and materials science.


Physical And Chemical Properties Analysis

4-Bromo-3-fluoro-5-methoxypyridine has a molecular weight of 206.012, a density of 1.6±0.1 g/cm3, a boiling point of 200.2±35.0 °C at 760 mmHg, and a flash point of 74.9±25.9 °C .

Scientific Research Applications

Synthesis and Structural Studies

  • 4-Bromo-3-fluoro-5-methoxypyridine and its derivatives have been utilized in various synthesis processes and structural studies. For instance, its use in the synthesis of pyridine nucleosides related to 5-fluorocytosine has been documented. These compounds play a significant role in the development of nucleoside analogs, which are essential in biochemical research and therapeutic applications (Nesnow & Heidelberger, 1975).

Photophysical and Fluorescence Properties

  • The compound has been involved in the study of fluorescence properties of various chemicals. For instance, it has been used in the tunable design strategy of fluorescence probes based on 4-substituted BODIPY chromophore. This research highlights its importance in developing novel fluorescence probes for diverse applications (Gabe et al., 2006).

Metal Complex Synthesis

  • In the field of inorganic chemistry, 4-Bromo-3-fluoro-5-methoxypyridine derivatives have been employed in the synthesis of metal complexes. These complexes are studied for their structural properties and potential applications in areas like catalysis and materials science (Ghosh et al., 2015).

Development of Radiotracers

  • Its derivatives have been used in synthesizing radiotracers for positron emission tomography (PET) imaging, indicating its importance in diagnostic research and nuclear medicine (Katoch-Rouse & Horti, 2003).

Organic Synthesis and Medicinal Chemistry

  • The compound is instrumental in organic synthesis, contributing to the development of various organic compounds with potential medicinal applications. For instance, its derivatives have been synthesized as part of research into dopamine and serotonin receptor antagonists (Hirokawa, Horikawa, & Kato, 2000).

Safety And Hazards

4-Bromo-3-fluoro-5-methoxypyridine is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-bromo-3-fluoro-5-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c1-10-5-3-9-2-4(8)6(5)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFHWIXMVFNOPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801286198
Record name Pyridine, 4-bromo-3-fluoro-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801286198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-fluoro-5-methoxypyridine

CAS RN

1256825-73-6
Record name Pyridine, 4-bromo-3-fluoro-5-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256825-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 4-bromo-3-fluoro-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801286198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3-fluoro-5-methoxypyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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